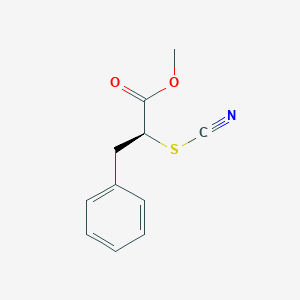
Methyl (S)-3-phenyl-2-thiocyanatopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-phenyl-2-thiocyanatopropanoate is an organic compound that belongs to the class of esters It features a thiocyanate group attached to a propanoate backbone, with a phenyl group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-phenyl-2-thiocyanatopropanoate typically involves the esterification of (S)-3-phenyl-2-thiocyanatopropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-3-phenyl-2-thiocyanatopropanoic acid+methanolH2SO4Methyl (S)-3-phenyl-2-thiocyanatopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-phenyl-2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or ethanol (C₂H₅OH) under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methyl (S)-3-phenyl-2-thiocyanatopropanol.
Substitution: Various substituted thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Methyl (S)-3-phenyl-2-thiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-phenyl-2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-3-phenyl-2-cyanopropanoate: Similar structure but with a cyanide group instead of a thiocyanate group.
Methyl (S)-3-phenyl-2-hydroxypropanoate: Contains a hydroxyl group instead of a thiocyanate group.
Methyl (S)-3-phenyl-2-aminopropanoate: Features an amino group instead of a thiocyanate group.
Uniqueness
Methyl (S)-3-phenyl-2-thiocyanatopropanoate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
methyl (2S)-3-phenyl-2-thiocyanatopropanoate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(15-8-12)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |
Clave InChI |
LIZYKUWCTWWSBG-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)SC#N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















